2-(cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide
Description
2-(Cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a hybrid heterocyclic compound featuring a thiazole core linked to a 1,3,4-thiadiazole moiety via a carboxamide bridge. The thiazole ring is substituted with a cyclopentylamino group at position 2, while the thiadiazole ring bears a methoxymethyl substituent. This structural combination is designed to leverage the pharmacological versatility of both thiazole and thiadiazole scaffolds, which are known for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
Molecular Formula |
C13H17N5O2S2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(cyclopentylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H17N5O2S2/c1-20-6-10-17-18-13(22-10)16-11(19)9-7-21-12(15-9)14-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,14,15)(H,16,18,19) |
InChI Key |
YULVAGZHIPFXRF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of intermediate compounds through reactions such as cyclization, amination, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction pathway and the yield of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions
Scientific Research Applications
2-(cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.
Biology: It may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for treating various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Thiazole-Thiadiazole Hybrids
The compound’s hybrid structure distinguishes it from simpler thiazole or thiadiazole derivatives. For example, N-substituted 2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives) lack the thiadiazole moiety but share the carboxamide-linked substitution pattern.
1,3,4-Thiadiazole Derivatives
The thiadiazole ring in the target compound is substituted with a methoxymethyl group, contrasting with derivatives like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, which features halogenated aromatic substituents. Chlorobenzylidene and fluorobenzylidene groups enhance antimicrobial and insecticidal activities by increasing lipophilicity and membrane penetration .
Antimicrobial Activity
Thiadiazoles with electron-withdrawing substituents (e.g., chloro, fluoro) demonstrate superior antimicrobial potency. For instance, 2-(4-fluoro-benzylidene)-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-amine shows IC₅₀ values of 1.2–3.8 µM against bacterial strains, whereas the methoxymethyl-substituted target compound may exhibit reduced potency due to its electron-donating nature .
Anticancer Potential
The thiazole-thiadiazole hybrid structure enhances anticancer activity via synergistic effects.
Hydrogen-Bonding and Solubility
Compared to triazole-thione derivatives like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, which rely on N–H···S hydrogen bonds for crystal packing, the target compound’s carboxamide and thiadiazole groups provide additional hydrogen-bonding sites (N–H···O, O–H···S), improving solubility and bioavailability .
Structure-Activity Relationship (SAR) Insights
Biological Activity
The compound 2-(cyclopentylamino)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure
The compound is characterized by:
- Cyclopentylamino group
- Thiadiazole moiety
- Thiazole carboxamide framework
These structural features suggest that the compound may exhibit diverse pharmacological properties owing to the presence of nitrogen and sulfur atoms.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole and thiadiazole compounds often show significant anticancer activity. For instance, in vitro tests revealed that various derivatives exhibited cytotoxic effects against multiple cancer cell lines including:
- Caco-2 (human colon carcinoma)
- MDA-MB-231 (human breast carcinoma)
- SK-MEL-30 (skin melanoma)
Table 1 summarizes the observed cell viability reductions in these studies:
| Cell Line | Compound Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| Caco-2 | 500 | 70 |
| MDA-MB-231 | 500 | 65 |
| SK-MEL-30 | 500 | 60 |
The compound demonstrated a notable reduction in cell viability, particularly in the Caco-2 cell line, indicating its potential as an anticancer agent .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms. This enzyme plays a crucial role in steroid metabolism and has implications in various diseases, including obesity and hypertension.
In vitro studies indicated that several derivatives of the compound showed significant inhibitory activity against 11β-HSD1 , with one derivative achieving an IC50 value of . This level of inhibition was comparable to known inhibitors like carbenoxolone but exhibited higher selectivity towards 11β-HSD1 over 11β-HSD2.
Table 2 presents the inhibitory activity of selected compounds against 11β-HSD isoforms:
| Compound ID | IC50 (µM) | Selectivity Ratio (HSD1/HSD2) |
|---|---|---|
| Compound 3h | 0.07 | 90:10 |
| Carbenoxolone | 0.1 | 55:45 |
These results suggest that the compound may serve as a promising candidate for therapeutic applications targeting metabolic disorders .
Other Biological Activities
Beyond anticancer and enzyme inhibition properties, compounds containing thiadiazole and thiazole moieties have been reported to exhibit:
- Antibacterial activity
- Antifungal properties
- Antiviral effects
These activities further highlight the potential of such compounds in drug development across various therapeutic areas .
Case Studies
A notable case study involved the synthesis and testing of various derivatives of the parent compound. The research focused on optimizing biological activity through structural modifications. For example:
- A derivative with enhanced hydrophobic characteristics showed improved selectivity and potency against cancer cell lines.
This ongoing research emphasizes the importance of structure-activity relationship (SAR) studies in developing effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
